Pigment green 8

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

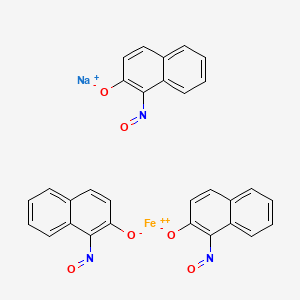

2D Structure

3D Structure of Parent

Properties

CAS No. |

15635-53-7 |

|---|---|

Molecular Formula |

C30H18FeN3NaO6 |

Molecular Weight |

595.3 g/mol |

IUPAC Name |

sodium;iron(2+);1-nitrosonaphthalen-2-olate |

InChI |

InChI=1S/3C10H7NO2.Fe.Na/c3*12-9-6-5-7-3-1-2-4-8(7)10(9)11-13;;/h3*1-6,12H;;/q;;;+2;+1/p-3 |

InChI Key |

QMMUOIQIZHVDOA-UHFFFAOYSA-K |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].[Na+].[Fe+2] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].[Na+].[Fe+2] |

Other CAS No. |

16143-80-9 15635-53-7 |

Origin of Product |

United States |

Foundational & Exploratory

C.I. 10006 synthesis pathways and characterization methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 10006, commercially known as Pigment Green 8, is a synthetic organic pigment belonging to the nitroso chemical class. Its IUPAC name is Sodium tris(1,2-Naphthoquinone 1-Oximato-O,O')ferrate(1-). This document provides a comprehensive overview of its synthesis pathways, characterization methods, and key properties, tailored for a technical audience. While its primary application is as a colorant in various industries, including cosmetics and coatings, the detailed chemical information presented here is valuable for researchers in materials science and related fields.

Chemical Identity of C.I. 10006:

| Parameter | Value |

| Common Name | This compound |

| C.I. Name | C.I. 10006 |

| CAS Number | 16143-80-9 |

| Molecular Formula | C₃₀H₁₈FeN₃NaO₆ |

| Molecular Weight | 595.32 g/mol |

| Chemical Structure | A coordination complex of iron with 1-nitroso-2-naphthol |

| Appearance | Dark green powder |

| Solubility | Insoluble in water and common organic solvents |

Synthesis Pathways

The synthesis of C.I. 10006 is a two-step process. The first step involves the synthesis of the ligand, 1-nitroso-2-naphthol, from 2-naphthol. The second step is the complexation of this ligand with an iron salt to form the final pigment.

Step 1: Synthesis of 1-Nitroso-2-naphthol

The synthesis of 1-nitroso-2-naphthol is achieved through the nitrosation of 2-naphthol using nitrous acid. The nitrous acid is typically generated in situ from sodium nitrite and a mineral acid, such as sulfuric or hydrochloric acid.[1][2][3]

Figure 1: Synthesis pathway of 1-nitroso-2-naphthol.

Experimental Protocol for 1-Nitroso-2-naphthol Synthesis:

-

Dissolve 10 g of 2-naphthol in a solution of 2.8 g of sodium hydroxide in 100 ml of water, and then dilute with water to a total volume of 200 ml.

-

Add a solution of 5 g of sodium nitrite in a small amount of water to the 2-naphthol solution.

-

Cool the mixture to below 5°C using an ice bath (approximately 100 g of ice).

-

Slowly add 140 ml of 10% sulfuric acid with constant stirring, ensuring the temperature remains below 5°C.

-

A pale yellow precipitate of 1-nitroso-2-naphthol will form.

-

Allow the mixture to stand for 2 hours to ensure complete precipitation.

-

Filter the precipitate and wash it with water until the washings are only slightly acidic.

Step 2: Synthesis of C.I. 10006 (this compound)

The final pigment is formed by the coordination of 1-nitroso-2-naphthol with a ferrous salt, typically ferrous sulfate, in an aqueous medium. The precipitation is completed by the addition of a dilute alkali.

Figure 2: Synthesis pathway of C.I. 10006.

Experimental Protocol for C.I. 10006 Synthesis:

-

Prepare an aqueous suspension of 1-nitroso-2-naphthol.

-

Add a solution of ferrous sulfate. A typical molar ratio is approximately one atom of iron for every three molecules of 1-nitroso-2-naphthol.

-

Complete the precipitation of the pigment by adding a dilute solution of an alkali, such as sodium carbonate.

-

The resulting green pigment is then isolated by filtration and washing.

Characterization Methods

A variety of analytical techniques are employed to characterize C.I. 10006, ensuring its quality and consistency.

Figure 3: Experimental workflow for the characterization of C.I. 10006.

Spectroscopic Methods

-

UV-Visible (UV-Vis) Spectroscopy: This technique is crucial for characterizing the color properties of the pigment. For a green pigment like C.I. 10006, the UV-Vis spectrum is expected to show strong absorbance in the blue and red regions of the visible spectrum, with a corresponding high transmittance or reflectance in the green region.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of C.I. 10006 would show characteristic bands for the N-O stretching vibrations of the nitroso group, C=O stretching of the quinone moiety, and aromatic C-H and C=C stretching vibrations from the naphthol rings. The coordination to the iron center would also influence the positions of these bands.

-

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying the metal-ligand bonds and the overall molecular structure. It is a non-destructive technique that can be used to analyze the pigment directly in its solid state.

-

X-Ray Fluorescence (XRF) Spectroscopy: XRF is an elemental analysis technique used to confirm the presence of iron in the pigment.

Physicochemical Properties

A post-synthesis coating process with kaolin has been shown to improve the thermal stability and tinting power of this compound. The following table summarizes the quantitative improvements reported in a patent for this process.

Table of Improved Properties of Coated C.I. 10006:

| Kaolin Mesh Size | Accelerator JS-C (g) | Ball Milling Time (h) | Tinting Power Increase | Initial Decomposition Temperature (°C) |

| 1000 | 0.015 | 4 | 105% | 312 |

| 3000 | 0.08 | 6 | 107% | 316 |

| 4000 | 0.1 | 6 | 107% | 317 |

| 6000 | 0.065 | 10 | 106% | 315 |

| Uncoated | - | - | - | 289 |

Data extracted from patent CN102516810A.

Conclusion

C.I. 10006 (this compound) is a historically significant green pigment with well-established synthesis and characterization methodologies. This guide has provided detailed protocols and workflows relevant to researchers and professionals in chemical and materials sciences. The synthesis is straightforward, involving the nitrosation of 2-naphthol followed by iron complexation. Characterization relies on a suite of spectroscopic techniques to ensure the structural integrity and colorimetric properties of the final product. Further research, particularly in post-synthesis modifications, continues to enhance the performance of this versatile pigment.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Pigment Green 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Pigment Green 8 (C.I. 10006). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques used to characterize this compound. This document details experimental protocols, presents available spectroscopic data, and visualizes a general workflow for pigment analysis.

This compound, chemically identified as the sodium salt of a ferrous complex of 1-nitroso-2-naphthol, is an organic pigment with a characteristic yellowish-green hue.[1] Its chemical formula is C₃₀H₁₈FeN₃NaO₆ and its CAS number is 16143-80-9.[2][3] Accurate characterization of this pigment is crucial for quality control, formulation development, and stability studies. Spectroscopic techniques are fundamental in providing detailed information about its chemical structure and physical properties.

Spectroscopic Analysis

A variety of spectroscopic methods are employed to analyze this compound, each providing unique insights into its molecular structure and composition.

1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a key technique for characterizing the color and electronic properties of this compound. As a green pigment, it is expected to exhibit strong absorption in the blue (approximately 440-490 nm) and red (approximately 620-780 nm) regions of the visible spectrum, with a corresponding transmittance or reflectance maximum in the green region (approximately 490-570 nm), which is responsible for its observed color.

While specific quantitative UV-Vis absorption data for this compound is not extensively published, the spectrum would be characteristic of a metal-ligand charge transfer complex. The electronic transitions between the metal d-orbitals and the ligand's π-orbitals are responsible for the intense color of the pigment.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum provides a molecular fingerprint, revealing characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds. Analysis of the FTIR spectrum can confirm the presence of the nitroso and naphthol moieties of the ligand, as well as vibrations associated with the metal-ligand coordination.

3. Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule and is complementary to FTIR spectroscopy.[4] It is particularly useful for identifying both organic and inorganic components in a sample.[4] For this compound, Raman spectroscopy can help in the unambiguous identification of the pigment by comparing its spectrum to reference databases.

4. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly for the analysis of any associated organic materials or binders. Direct analysis of the insoluble metal-organic complex can be challenging and may require sample preparation steps like acid digestion to analyze the organic components.

Summary of Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: UV-Visible Spectroscopic Data (Expected)

| Wavelength Region | Expected Observation | Rationale |

| 440-490 nm (Blue) | Strong Absorption | Absorption of blue light contributes to the green appearance. |

| 490-570 nm (Green) | High Transmittance/Reflectance | Reflection of green light is responsible for the pigment's color. |

| 620-780 nm (Red) | Strong Absorption | Absorption of red light also contributes to the green appearance. |

Table 2: FTIR Spectroscopic Data (Expected Functional Group Assignments)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | O-H stretch | Hydroxyl group (from naphthol) |

| ~1600 | C=C stretch | Aromatic ring |

| ~1500 | N=O stretch | Nitroso group |

| ~1200-1300 | C-N stretch | Carbon-Nitrogen bond |

| ~1100 | C-O stretch | Carbon-Oxygen bond |

| Below 600 | Fe-O stretch | Metal-ligand bond |

Table 3: Raman Spectroscopic Data

| Raman Shift (cm⁻¹) |

| 3201 |

| 2964 |

| 2727 |

| 2490 |

| 2254 |

| 2017 |

| 1780 |

| 1543 |

| 1306 |

| 1069 |

| 833 |

| 596 |

| 359 |

| 122 |

| (Data sourced from the Infrared and Raman Users Group (IRUG) database for this compound, record ROD00154)[5] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

1. UV-Visible Spectroscopy Protocol

-

Objective: To determine the absorption spectrum of this compound in the visible range.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Materials: this compound sample, appropriate solvent (e.g., ethanol or a suitable organic solvent in which the pigment is sparingly soluble or can be prepared as a stable dispersion), quartz cuvettes (1 cm path length).

-

Procedure:

-

Prepare a dilute, homogenous dispersion of this compound in the chosen solvent. Sonication may be required to achieve a fine, stable suspension.

-

Calibrate the spectrophotometer by running a baseline with the pure solvent in both the sample and reference cuvettes.

-

Fill a clean quartz cuvette with the pigment dispersion.

-

Place the sample cuvette in the sample holder and the solvent-filled cuvette in the reference holder.

-

Scan the absorbance of the sample from 400 nm to 800 nm.

-

Record the wavelength of maximum absorbance (λmax) in the blue and red regions of the spectrum.

-

Process the data to obtain the final absorption spectrum.

-

2. FTIR Spectroscopy Protocol

-

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Materials: Dry this compound powder.

-

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the dry this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum of the sample, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Process the resulting spectrum (e.g., baseline correction, normalization) and identify the characteristic absorption peaks.

-

3. Raman Spectroscopy Protocol

-

Objective: To obtain the Raman spectrum of this compound for identification.

-

Instrumentation: A Raman spectrometer equipped with a microscope and a suitable laser excitation source (e.g., 785 nm).

-

Materials: this compound powder, microscope slide.

-

Procedure:

-

Place a small amount of the this compound powder on a clean microscope slide.

-

Position the slide on the microscope stage of the Raman spectrometer.

-

Focus the microscope on the pigment particles.

-

Select the appropriate laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100 cm⁻¹ to 3500 cm⁻¹).

-

Process the spectrum to remove any background fluorescence, if necessary.

-

Identify the characteristic Raman bands and compare them with a reference database for confirmation.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a pigment sample like this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility Profile of Pigment Green 8 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Green 8 (C.I. 10006), a nitroso-ferric complex, is a colorant valued for its olive-green hue and is utilized in various industrial applications, including paints, inks, plastics, and rubber.[1][2] Understanding its interaction with organic solvents is critical for formulation development, quality control, and predicting performance. This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to a lack of publicly available quantitative solubility data, this document focuses on the qualitative solubility characteristics and details the standardized experimental protocols for determining pigment solubility in organic solvents.

Introduction

This compound, with the chemical formula C₃₀H₁₈FeN₃NaO₆, is known for its good lightfastness and resistance to aromatic hydrocarbon solvents.[2] Its stability in various media is a key attribute for its applications. However, the solubility of a pigment in organic solvents can significantly impact its performance, influencing properties such as bleeding, migration, and the overall stability of the final product. This guide addresses the known solubility characteristics of this compound and provides detailed methodologies for its empirical determination.

Solubility Profile of this compound

Qualitative Assessment

Technical data sheets and chemical literature consistently describe this compound as being insoluble in water and common or general organic solvents.[1][2][3] This low solubility is a desirable characteristic for a pigment, as it prevents leaching and color migration in multi-layered coatings or when in contact with solvents. One source reports a water solubility of 2.97 g/L at 25°C, which may seem to contradict the general claim of insolubility but is still a very low value.[2] It is also noted to be soluble in concentrated sulfuric acid.[1]

Quantitative Data

As of the date of this publication, a comprehensive search of scientific literature and chemical databases has yielded no specific quantitative solubility data (e.g., in g/100 mL) for this compound in various organic solvents. The general classification of "insoluble" is the primary information available. To obtain precise solubility values, empirical testing is required.

Experimental Protocols for Determining Pigment Solubility

The following sections detail the methodologies that can be employed to quantitatively and qualitatively assess the solubility of this compound in organic solvents.

Gravimetric Method for Quantitative Solubility Determination

The gravimetric method is a straightforward and widely used technique to determine the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.[4][5][6][7][8]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent of interest in a sealed container. The mixture is then agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Pigment: The saturated solution is carefully separated from the undissolved pigment. This can be achieved by filtration through a fine-pore filter or by centrifugation. It is crucial to maintain the temperature during this step to prevent changes in solubility.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed, dry evaporating dish.

-

Drying and Weighing: The solvent is evaporated from the dish, typically in a drying oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the pigment. The dish is then cooled in a desiccator and weighed. This process of drying, cooling, and weighing is repeated until a constant weight is achieved.

-

Calculation of Solubility: The solubility is calculated from the mass of the dried pigment and the volume of the solvent used.

Spectrophotometric Method for Quantitative Solubility Determination

For pigments that exhibit a characteristic absorbance spectrum in the UV-Visible range, spectrophotometry can be a sensitive method for determining solubility.[9][10][11][12][13] This method relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Methodology:

-

Preparation of a Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the organic solvent. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared as described in the gravimetric method (Section 3.1, step 1).

-

Sample Preparation and Measurement: The saturated solution is filtered or centrifuged to remove any undissolved pigment. The clear supernatant is then diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is measured at λmax.

-

Calculation of Solubility: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

Qualitative Solvent Resistance Testing

Standardized tests can be used to assess the qualitative resistance of a pigment to bleeding or discoloration when in contact with a solvent. These methods are useful for quality control and for comparing the performance of different pigments.

ASTM D5402: Standard Practice for Evaluation of Solvent Resistance of Organic Coatings by Solvent Rub Testing

This practice describes a method for evaluating the solvent resistance of a cured coating by rubbing it with a solvent-soaked cloth.[14][15] While intended for coatings, the principle can be adapted to assess the resistance of a pigment.

Methodology:

-

A coating containing this compound is applied to a substrate and allowed to cure.

-

A cloth is saturated with the test solvent.

-

The coated surface is rubbed with the solvent-soaked cloth for a specified number of double rubs with a consistent pressure.

-

The degree of color transfer to the cloth and any degradation of the coating are visually assessed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a pigment in an organic solvent.

Caption: A generalized workflow for the experimental determination of pigment solubility.

Conclusion

References

- 1. ASTM D2371 : 2019 Standard Test Method for Pigment Content of Solvent-Reducible Paints [bsbedge.com]

- 2. This compound [chembk.com]

- 3. This compound | 16143-80-9 [chemicalbook.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. scribd.com [scribd.com]

- 7. Gravimetric analysis | Research Starters | EBSCO Research [ebsco.com]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. researchgate.net [researchgate.net]

- 10. uvm.edu [uvm.edu]

- 11. llufb.llu.lv [llufb.llu.lv]

- 12. participants.wepal.nl [participants.wepal.nl]

- 13. Spectrophotometric Analysis of Pigments: A Critical Assessment of a High-Throughput Method for Analysis of Algal Pigment Mixtures by Spectral Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lonroy.com [lonroy.com]

- 15. laboratuar.com [laboratuar.com]

In-Depth Technical Guide on the Thermal Degradation and Stability of Pigment Green 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Green 8, also known by its Colour Index name C.I. 10006, is an organic pigment with the chemical name sodium tris(1-nitroso-2-naphtholato)ferrate(II).[1] Its chemical formula is C30H18FeN3NaO6.[1][2] This pigment produces a yellowish-green or olive-green shade and has been used in various applications, including rubber coloring, wallpapers, and coatings.[2][3] Understanding the thermal stability and degradation pathways of this compound is crucial for its application in materials that undergo high-temperature processing and for predicting its long-term stability. This guide provides a comprehensive overview of the available data on the thermal degradation and stability of this compound, including experimental protocols and hypothesized degradation mechanisms.

Data Presentation

Thermal Stability of this compound

Limited specific data from thermogravimetric analysis (TGA) is available for this compound. However, research on enhancing its thermal properties provides some insight into its decomposition temperature.

| Property | Value | Notes |

| Initial Decomposition Temperature | 289 °C | Thermogravimetric analysis data for the uncoated pigment.[4] |

| Initial Decomposition Temperature | 317 °C | Thermogravimetric analysis data for the pigment coated with kaolin.[4] |

| General Heat Resistance | 180 °C | General indicator of stability for application purposes.[3] |

| Heat Resistance in LDPE and PP | 220 °C | Specific to applications in low-density polyethylene and polypropylene.[2] |

Thermal Analysis of 1-Nitroso-2-Naphthol (Ligand of this compound)

The thermal stability of this compound is largely influenced by its organic ligand, 1-nitroso-2-naphthol. A study on the thermal decomposition of this ligand provides valuable data for understanding the degradation of the pigment.

| Parameter | Value | Method/Conditions |

| Onset Decomposition Temperature (TGA) | 129.01 - 155.69 °C | Dependent on the heating rate.[5][6] |

| Activation Energy of Decomposition | 83.323 kJ/mol | Calculated using the Kissinger method from TGA/DSC data.[5][6] |

| Primary Decomposition Reaction | Intermolecular Dehydration | Leads to the formation of an ether.[5][6] |

| Secondary Decomposition Products | Aliphatic Nitro Compounds, Carbonyl Compounds, Amines | Identified through TGA/DSC-FTIR analysis.[5][6] |

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not extensively published. However, standard methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of organic pigments and metal complexes can be applied.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the thermal stability, decomposition temperatures, and kinetics of degradation of this compound.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance, a furnace, a temperature programmer, and a system for controlling the atmosphere.

Procedure:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

-

The sample is heated in the furnace under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, at a constant flow rate (e.g., 20-50 mL/min).

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient temperature to 800-1000 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To identify thermal transitions such as melting, glass transitions, and exothermic or endothermic decomposition processes.

Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a data acquisition system.

Procedure:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The heat flow to the sample and reference is continuously measured and the difference is recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Mandatory Visualization

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Hypothesized thermal degradation pathway of this compound.

Discussion of Thermal Degradation and Stability

The thermal stability of this compound is moderate for an organic pigment. The reported initial decomposition temperature of 289 °C from TGA provides a quantitative measure of its stability.[4] The enhancement of this temperature to 317 °C upon coating with kaolin demonstrates a viable strategy for improving its performance in high-temperature applications.[4] The lower heat resistance values of 180 °C and 220 °C likely represent temperatures at which color changes may begin to occur, which is a critical parameter for its use in plastics and coatings.[2][3]

The thermal degradation of this compound is expected to be initiated by the decomposition of its organic ligand, 1-nitroso-2-naphthol. Studies on the ligand itself show that it begins to decompose at a significantly lower temperature range of 129.01 to 155.69 °C.[5][6] The chelation of the ligand to the iron center in the pigment complex likely provides a stabilizing effect, thus increasing the overall decomposition temperature of the pigment.

The proposed degradation pathway, as illustrated in the diagram, begins with the dissociation of the 1-nitroso-2-naphthol ligand from the iron center. This is followed by the thermal decomposition of the free ligand. The primary decomposition reaction of the ligand is believed to be an intermolecular dehydration to form an ether, followed by further breakdown into smaller volatile molecules such as aliphatic nitro compounds, carbonyl compounds, and amines.[5][6] At higher temperatures, the entire complex will decompose, ultimately leaving a residue of iron oxide and sodium salts.

Conclusion

This compound exhibits moderate thermal stability, with an initial decomposition temperature of approximately 289 °C. Its degradation is likely governed by the thermal decomposition of its 1-nitroso-2-naphthol ligand, which involves intermolecular dehydration and subsequent fragmentation. While specific TGA and DSC data for the pigment are not widely available, analysis of the ligand provides significant insights into the potential degradation mechanisms. For applications requiring higher heat resistance, surface coating of the pigment particles has been shown to be an effective method for enhancing its thermal stability. Further research employing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be beneficial for the definitive identification of the decomposition products and for a more detailed elucidation of the degradation pathway of this compound.

References

- 1. This compound | C30H18FeN3NaO6 | CID 85035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound|Fast Green B|CAS No.16143-80-9 [xcolorpigment.com]

- 4. This compound|Research Chemical & Reagent [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Photostability and Photo-Oxidative Degradation of Nitroso Green Pigments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroso green pigments, particularly Pigment Green 8 (PG8), are metal complexes of nitroso-naphthol compounds that have found application in various industries, including artists' materials. Their unique yellowish-green hue is valued, but concerns over their lightfastness have been noted. This technical guide provides a comprehensive overview of the current understanding of the photostability and photo-oxidative degradation of these pigments. Due to a lack of specific quantitative data in publicly available literature, this guide synthesizes known properties with established methodologies for pigment testing to provide a framework for researchers. It covers the known properties of this compound, standardized experimental protocols for photostability testing, and a proposed mechanism for its photo-oxidative degradation based on the known chemistry of related compounds.

Introduction to Nitroso Green Pigments

Nitroso green pigments are a class of coordination compounds where a metal ion is complexed with a nitroso-containing organic ligand. The most prominent member of this class is this compound (C.I. 10006), which is a ferrous (iron(II)) complex of 1-nitroso-2-naphthol.[1][2] It is also known commercially as Pigment Green B.[3] While it offers a distinct olive-green color, its permanence has been a subject of debate, with its lightfastness generally considered to be moderate.[4][5][6]

Quantitative Photostability Data

Table 1: Reported Lightfastness Properties of this compound (PG8)

| Property | Value | Source(s) |

| Lightfastness Rating (BWS) | 6 | [3][4] |

| Lightfastness Rating (BWS) | 5 | [6] |

| Heat Resistance | 180 °C | [5] |

| Acid Resistance | 3 (on a scale of 1-5) | [5] |

| Alkali Resistance | 3 (on a scale of 1-5) | [5] |

| Oil Resistance | 5 (on a scale of 1-5) | [5] |

| Water Resistance | 4 (on a scale of 1-5) | [6] |

Note: The Blue Wool Scale rates lightfastness from 1 (fugitive) to 8 (extremely lightfast).[7][8][9]

Experimental Protocols for Photostability Testing

To assess the photostability of nitroso green pigments, standardized methods for testing artists' materials and other coatings should be employed. The following protocols are based on widely accepted standards such as ISO 105-B02 and ASTM D4303.[10][11]

Sample Preparation

-

Dispersion: A dispersion of the nitroso green pigment (e.g., PG8) is prepared in a suitable binder. For artists' materials, this could be linseed oil (for oil paints) or an acrylic emulsion (for acrylic paints). The pigment-to-binder ratio should be consistent and representative of typical use.

-

Film Application: The pigmented binder is applied as a thin, uniform film onto a standardized, inert substrate, such as a sealed paper card or a glass slide. A drawdown bar is typically used to ensure consistent film thickness.

-

Drying/Curing: The prepared samples are allowed to dry or cure under controlled conditions (temperature and humidity) for a specified period to ensure the binder has fully set before exposure.

-

Masking: A portion of each sample is masked with an opaque material (e.g., aluminum foil) to serve as an unexposed reference.

Accelerated Light Exposure

-

Light Source: A xenon arc lamp is the preferred light source as its spectral output closely matches that of natural sunlight.[11][12] The light should be filtered to remove excessive UV radiation not typically experienced indoors behind glass.

-

Irradiance Control: The irradiance level at the sample surface should be controlled and monitored throughout the test.

-

Blue Wool Standards: A set of Blue Wool Standards (BWS 1-8) must be exposed alongside the test samples. These serve as a reference for quantifying the extent of fading.[8][13]

-

Dark Control: A duplicate set of samples, completely shielded from light but kept under the same temperature and humidity conditions, should be included to differentiate between photo-induced and thermal degradation.

-

Environmental Conditions: The temperature and relative humidity within the exposure chamber should be maintained at controlled levels (e.g., as specified in ISO 105-B02).

Assessment of Degradation

-

Colorimetric Measurements: The color of both the exposed and unexposed portions of the samples should be measured at regular intervals using a spectrophotometer or colorimeter. The color difference (ΔE*ab) is calculated using the CIELAB color space coordinates.[14]

-

Visual Assessment: The fading of the samples is visually compared to the fading of the co-exposed Blue Wool Standards. The lightfastness rating is assigned based on the BWS strip that shows a similar degree of fading.[13]

-

Chemical Analysis (for degradation products): To identify the chemical changes in the pigment, advanced analytical techniques can be employed:

-

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): This can be used to separate and identify soluble degradation products.[15][16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in the chemical bonds of the pigment and binder.

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Pyrolysis: Useful for identifying volatile and semi-volatile degradation products.[17]

-

Visualization of Experimental and Degradation Pathways

Experimental Workflow for Photostability Testing

Proposed Photo-Oxidative Degradation Pathway

While a definitive degradation pathway for this compound has not been published, a plausible mechanism can be proposed based on the known photochemistry of C-nitroso compounds and metal complexes. The degradation is likely initiated by the absorption of light, leading to the excitation of the nitroso-naphthol ligand or a ligand-to-metal charge transfer (LMCT) event. In the presence of oxygen, this can lead to the oxidative degradation of the ligand and a change in the oxidation state of the iron center.

Discussion of Photo-Oxidative Degradation Mechanism

The photo-oxidative degradation of this compound likely proceeds through the following steps:

-

Photoexcitation: The pigment complex absorbs photons, leading to an electronically excited state. This could be centered on the ligand or involve a ligand-to-metal charge transfer (LMCT), where an electron moves from the nitroso-naphthol ligand to the Fe(II) center.

-

Reaction with Oxygen: The excited state complex is more susceptible to reaction with molecular oxygen. In an LMCT state, the ligand becomes a radical cation, which is highly reactive.

-

Ligand Degradation: The nitroso-naphthol ligand undergoes oxidative cleavage. Studies on the photodegradation of naphthol and related compounds have shown that the aromatic rings can be opened to form smaller, less colored molecules, such as phthalic compounds.[17]

-

Change in Metal Oxidation State: The initial Fe(II) is likely oxidized to Fe(III) during the process. Fe(III) complexes of nitroso-naphthol are known but may have different colors and stabilities. Ultimately, the iron may be converted to colorless or brownish iron oxides or hydroxides.

-

Color Change: The degradation of the chromophoric ligand and the change in the coordination environment and oxidation state of the iron center result in a loss of the characteristic green color, leading to fading.

Conclusion

The photostability of nitroso green pigments, particularly this compound, is a critical factor for their application. While generally rated as having moderate lightfastness, there is a notable absence of detailed, quantitative scientific data on their degradation kinetics and mechanisms. This guide outlines the established protocols for conducting rigorous photostability studies, which are essential for generating the data needed by researchers and conservation scientists. The proposed degradation pathway, involving photoexcitation followed by oxidative destruction of the ligand and a change in the metal's oxidation state, provides a theoretical framework for future investigations. Further research employing advanced analytical techniques is necessary to fully elucidate the degradation products and reaction mechanisms, which will enable a more complete understanding of the long-term stability of these pigments.

References

- 1. This compound | C30H18FeN3NaO6 | CID 85035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16143-80-9 [chemicalbook.com]

- 3. Pigment green b (pg8) - ORGANIC PIGMENT GREEN - L COLOR [l-color.com]

- 4. This compound|Research Chemical & Reagent [benchchem.com]

- 5. This compound|Fast Green B|CAS No.16143-80-9 [xcolorpigment.com]

- 6. Green B [firstruthcolorants.com]

- 7. Blue Wool Scale - Wikipedia [en.wikipedia.org]

- 8. Blue Wool Scale and Grey Scale: How to Rate Light Fastness Accurately - Textile Tester [darongtester.com]

- 9. Materials Technology Limited [drb-mattech.co.uk]

- 10. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]

- 11. fyitester.com [fyitester.com]

- 12. The Color of Art Pigment Database: Pigment Green - PG [artiscreation.com]

- 13. vichem.vn [vichem.vn]

- 14. Colorimetric characterization for comparative analysis of fungal pigments and natural food colorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigating the fragmentation pathways of β-naphthol pigments using liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

A Technical Guide to Nitroso-Based Iron Complex Pigments: From Historical Origins to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context, development, and chemical intricacies of nitroso-based iron complex pigments. From their origins as early synthetic colorants to their contemporary relevance in various scientific fields, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development.

Historical Context and Development

The development of nitroso-based iron complex pigments is rooted in the broader expansion of synthetic chemistry in the late 19th and early 20th centuries. The quest for stable and vibrant green pigments for various industrial applications, including paints and textiles, drove much of this innovation.

A key milestone in this journey was the synthesis of Naphthol Green B in 1883. Also known as Acid Green 1, this nitroso-based iron complex marked a significant advancement in the palette of available synthetic dyes. Its use in artists' paints is documented from approximately 1910 to the 1930s, highlighting its role in the material culture of the early 20th century.

Another important pigment in this class is Pigment Green B , an iron complex of nitroso-beta-naphthol. While the exact date of its initial discovery is linked to U.S. Patent 1,529,891, a subsequent patent from 1941 (U.S. Patent 2,259,641) details an improved manufacturing process. This later patent underscores the ongoing efforts to enhance the physical properties of these pigments, such as texture and dispersibility, for broader industrial use. The 1941 patent describes a method to produce a dry, soft-textured pigment, overcoming the limitation of earlier versions that were only stable as an aqueous paste.

These developments occurred within a larger context of innovation in pigment chemistry. For instance, the 19th century saw the introduction of other synthetic green pigments, which provided alternatives to the often toxic or fugitive natural green colorants used previously. The emergence of nitroso-based iron complexes represented a new class of synthetic pigments with their own unique set of properties and applications.

Chemical Structure and Synthesis

Nitroso-based iron complex pigments are coordination compounds where an iron ion is complexed with one or more nitroso-containing organic ligands. The vibrant color of these complexes arises from charge-transfer transitions between the metal and the ligands.

Naphthol Green B

Naphthol Green B is the trisodium salt of the iron(III) complex of 1-nitroso-2-naphthol-6-sulfonic acid. The synthesis of the ligand involves the nitrosation of 2-naphthol-6-sulfonic acid.

Pigment Green B

Pigment Green B is a complex of iron with 1-nitroso-2-naphthol. The synthesis involves the reaction of an iron salt with 1-nitroso-2-naphthol. The stoichiometry of the complex can vary, influencing its final properties.

Quantitative Data Summary

The following tables summarize key quantitative data for representative nitroso-based iron complex pigments.

Table 1: Spectroscopic and Physical Properties of Naphthol Green B

| Property | Value |

| Chemical Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ |

| Molar Mass | 878.48 g/mol |

| Appearance | Green powder |

| Solubility in Water | Soluble |

| Absorption Maximum (λmax) | ~714 nm |

Table 2: Compositional Data for Pigment Green B (from U.S. Patent 2,259,641)

| Component | Proportion |

| Iron (as ferrous salt) | 1 atom |

| Nitroso-beta-naphthol | 3 molecules |

Experimental Protocols

Synthesis of 1-Nitroso-2-naphthol (A Ligand for Pigment Green B)

Materials:

-

2-naphthol

-

Sodium nitrite

-

Sulfuric acid

-

Sodium hydroxide

-

Water

-

Ice

Procedure:

-

Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium nitrite to the cooled solution.

-

Slowly add sulfuric acid to the mixture while maintaining the temperature at 0°C.

-

Continue stirring the reaction mixture at 0°C for one hour.

-

The precipitated 1-nitroso-2-naphthol is then collected by filtration and washed with water.

Improved Synthesis of Pigment Green B (Based on U.S. Patent 2,259,641)

Materials:

-

1-nitroso-2-naphthol

-

Ferrous sulfate

-

Sodium carbonate

-

Turkey red oil (dispersing agent)

-

Water

Procedure:

-

Prepare an aqueous solution of the bisulfite addition compound of 1-nitroso-2-naphthol.

-

Add a small amount of Turkey red oil as a dispersing agent.

-

Add a solution of ferrous sulfate in the ratio of approximately one atom of iron for every three molecules of nitroso-beta-naphthol.

-

Complete the precipitation by adding a dilute solution of sodium carbonate.

-

The resulting pigment is isolated as an aqueous paste by filtration and washing.

-

For a dry pigment, the aqueous paste is treated with a colorless organic amine (e.g., aniline) and then dried.

Signaling Pathways and Logical Relationships

While nitroso-based iron complex pigments themselves are not typically involved in biological signaling, the core chemical moiety, the iron-nitroso group, is of immense importance in biology. Dinitrosyl iron complexes (DNICs) are crucial players in nitric oxide (NO) signaling and metabolism. NO is a key signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. DNICs are considered stable storage and transport forms of NO in biological systems.

The formation of DNICs can be considered a key step in the biological processing of nitric oxide.

Caption: Formation and biological role of Dinitrosyl Iron Complexes (DNICs).

Applications in Drug Development and Research

The direct application of nitroso-based iron complex pigments in drug development is not widespread. However, the underlying chemistry of iron-nitroso complexes is highly relevant to this field.

-

NO-Donating Drugs: The ability of iron-nitroso complexes to store and release nitric oxide makes them model compounds for the design of NO-donating drugs. These drugs have potential therapeutic applications in cardiovascular diseases, erectile dysfunction, and other conditions where NO signaling is impaired.

-

Biomedical Research: Naphthol Green B is used as a histological stain for collagen, demonstrating the utility of these colored complexes in biomedical imaging and diagnostics.

-

Toxicity and Biocompatibility Studies: The historical use of these pigments and their chemical nature make them interesting subjects for studies on the long-term stability, degradation, and potential toxicity of coordination complexes in various environments.

Conclusion

Nitroso-based iron complex pigments, born out of the industrial revolution's demand for new colors, represent a fascinating chapter in the history of synthetic chemistry. While their use as pigments has been largely superseded by more stable and lightfast alternatives, the fundamental chemistry of the iron-nitroso bond continues to be a vibrant area of research, particularly in the context of biological signaling and drug development. This guide has provided a comprehensive overview of their historical development, chemical synthesis, and modern scientific relevance, offering a valuable resource for researchers and professionals in related fields.

An In-depth Technical Guide to the Physical and Chemical Properties of Pigment Green 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Pigment Green 8 (C.I. 10006). The information is curated for professionals in research and development who require detailed technical data. This document summarizes key identifiers, physicochemical characteristics, and fastness properties, and includes a detailed experimental protocol for enhancing its thermal stability.

Core Identification and Chemical Structure

This compound is an organic pigment belonging to the nitroso chemical family.[1][2] It is a ferrous iron (Fe²⁺) complex with 1-nitroso-2-naphthol ligands.[1] Its molecular structure consists of a central iron atom coordinated with three 1-nitroso-2-naphthol molecules, with sodium as a counter-ion.

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 10006[1][3][4] |

| CAS Number | 16143-80-9[1][2][4][5][6][7][8] |

| Synonyms | Fast Green B, Paliotol Green D 9780, Pigment Green B[2][3][5] |

| IUPAC Name | sodium;iron(2+);tris(1-nitrosonaphthalen-2-olate)[5] |

| Molecular Formula | C₃₀H₁₈FeN₃NaO₆[4][5][6][7] |

| Molecular Weight | 595.32 g/mol [1][4][5][7][9] |

| Chemical Family | Nitroso[1][2] |

Physical and Chemical Properties

This compound is a dark green powder with a yellowish-green to olive-green shade.[1][2][6][7] It is characterized by its bright color, high coloring power, and strong covering power.[6][7]

Table of Physical and Chemical Properties:

| Property | Value |

| Appearance | Dark green powder[6][7] |

| Shade | Yellowish Green / Olive Green[1][2][6] |

| Density | 1.27 - 1.60 g/cm³[4][6] |

| Specific Surface Area | 29 - 92 m²/g[4][6][7] |

| Oil Absorption | 40 - 76 g/100g [2][4][6][7] |

| pH Value (10% slurry) | 7.0 - 10.1[2][6] |

| Water Solubility | Insoluble (2.97 g/L at 25°C reported, but generally considered insoluble)[3][6][7] |

| Solubility in Organic Solvents | Insoluble in common organic solvents[3][6][7] |

| Vapor Pressure | 0 Pa at 25°C[6] |

Fastness and Stability Properties

This compound exhibits moderate to good fastness properties, making it suitable for various applications. However, its lightfastness may not be sufficient for all outdoor uses.[6]

Table of Fastness and Stability Properties:

| Property | Rating/Value |

| Heat Resistance | 180 °C[1][2] |

| Light Fastness (Blue Wool Scale) | 6[1][2] |

| Water Resistance | 4[1][2] |

| Oil Resistance | 5[1][2] |

| Acid Resistance | 3[1][2] |

| Alkali Resistance | 3-4[1][2][4] |

Note: Fastness properties are typically rated on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance.

Experimental Protocols

4.1. Pigment Characterization Workflow

The identification and characterization of this compound involve a multi-faceted analytical approach. Spectroscopic and microscopic techniques are employed to determine its elemental composition, optical properties, and particle morphology.

Methodologies:

-

Polarized Light Microscopy (PLM): A small sample of the pigment is dispersed on a microscope slide. It is then observed under plane-polarized and cross-polarized light. The analysis focuses on identifying particle shape (typically fine, rounded particles), color, and pleochroism (displaying different colors at different angles of polarized light), which are characteristic features.[1]

-

UV-Visible and Fiber Optic Reflectance Spectroscopy (FORS): The pigment's interaction with light in the UV and visible regions is measured. The spectrum will show strong absorption in the blue and red regions, with a peak in reflectance in the green region, which accounts for its color.[1] This provides a "molecular fingerprint" for identification when compared to reference spectra.[1]

-

X-ray Fluorescence (XRF) Spectroscopy: This non-destructive technique is used to determine the elemental composition of the pigment. For this compound, the detection of a significant iron (Fe) signal is a key indicator for its identification.[1]

4.2. Enhancement of Thermal Stability via Kaolin Coating

The thermal stability of organic pigments like this compound can be a limitation. A core-coating method using inorganic materials such as kaolin can significantly improve its heat resistance.[1] Research has shown that this treatment can increase the initial decomposition temperature of this compound from 289°C to over 316°C.[10]

Protocol:

-

Kaolin Pretreatment: To enhance surface reactivity, kaolin is treated with a 10% sulfuric acid solution in the presence of an accelerator at 50°C for 2 hours.[1][10] The treated kaolin is then filtered and collected.[10]

-

Ball Milling: The solid this compound, the pre-treated kaolin, an accelerator, zirconium balls (as grinding media), and water are combined in a ball mill jar.[10]

-

Encapsulation: The mixture is subjected to ball milling for 4 to 10 hours. During this process, the pigment particles are coated with the kaolin.[10]

-

Isolation: The resulting color slurry is removed from the mill. The solid coated pigment is isolated through suction filtration, followed by centrifugation to separate it from the liquid.[10]

-

Drying and Analysis: The final product is dried to yield the kaolin-coated this compound. The thermal stability of the coated pigment is then analyzed, typically using thermogravimetric analysis (TGA), to confirm the increase in decomposition temperature.[10]

References

- 1. This compound|Research Chemical & Reagent [benchchem.com]

- 2. This compound|Fast Green B|CAS No.16143-80-9 [xcolorpigment.com]

- 3. sdinternational.com [sdinternational.com]

- 4. Pigment green b (pg8) - ORGANIC PIGMENT GREEN - L COLOR [l-color.com]

- 5. This compound | C30H18FeN3NaO6 | CID 85035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 16143-80-9 [chemicalbook.com]

- 8. This compound|CAS No.16143-80-9 [xcolorpigment.com]

- 9. GSRS [precision.fda.gov]

- 10. CN102516810A - Method for preparing this compound through coating process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Toxicological Data and Safety Assessment of Pigment Green 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Green 8, identified by the Colour Index (C.I.) number 10006 and CAS number 16143-80-9, is a sodium ferric complex of 1-nitroso-2-hydroxynaphthalene.[1][2][3][4][5][6][7] It is a yellowish-green pigment used in a variety of applications, including rinsed-off cosmetic products.[1][2] This technical guide provides a comprehensive overview of the available toxicological data and safety assessment for this compound, with a focus on quantitative data, experimental methodologies, and visual representations of testing workflows. Due to the limited availability of recent, in-depth toxicological studies specifically for this compound, this guide also outlines the standard experimental protocols for key toxicological endpoints as recommended by the Organisation for Economic Co-operation and Development (OECD).

Toxicological Data Summary

The available toxicological data for this compound suggests a low order of acute toxicity. The primary data comes from a report by the Scientific Committee on Cosmetology (Seventh Series).[1][2]

Table 1: Summary of Acute Toxicity Data for this compound

| Toxicological Endpoint | Species | Test Substance | Dose/Concentration | Results | Reference |

| Acute Oral Toxicity (LD50) | Rat | This compound | > 10 g/kg body weight | Not classified as acutely toxic by oral route. | [1][2] |

| Skin Irritation | Rabbit | 0.5 g (undiluted) | Single application | No irritation observed. | [1][2] |

| 0.5 g of a 50% aqueous suspension | Single application | No irritation observed. | [1][2] | ||

| Eye Irritation | Rabbit | 0.1 ml of a 33% suspension in saline | Single instillation | Negative for eye irritation. | [1][2] |

| 0.1 g (undiluted) | Single instillation | Negative for eye irritation. | [1][2] |

It is important to note that while some Safety Data Sheets (SDS) for products containing this compound may indicate potential for skin or eye irritation, these refer to mixtures and not the pure pigment.[8][9][10]

There is a notable lack of publicly available data on the sensitization potential, genotoxicity, carcinogenicity, and reproductive toxicity of this compound. The Scientific Committee on Cosmetology report highlighted the need for a sensitization test, an Ames test, and a chromosomal aberration test to complete the safety profile of this pigment.[1][2]

Experimental Protocols

The following sections detail the standardized methodologies for key toxicological assays, based on OECD guidelines. These protocols represent the current standards for assessing the safety of chemical substances.

Acute Oral Toxicity

Acute oral toxicity is typically assessed using one of three OECD guidelines: TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), or TG 425 (Up-and-Down Procedure).[11][12][13][14] These methods aim to determine the median lethal dose (LD50) or classify the substance into a toxicity category while minimizing animal use.

Experimental Workflow for Acute Oral Toxicity (OECD TG 423)

Caption: Workflow for OECD TG 423 Acute Toxic Class Method.

Acute Dermal and Eye Irritation/Corrosion

The potential for a substance to cause skin and eye irritation is evaluated using OECD TG 404 (Acute Dermal Irritation/Corrosion) and OECD TG 405 (Acute Eye Irritation/Corrosion), respectively.[15][16][17][18][19][20][21][22] These studies are typically conducted on albino rabbits.

Experimental Workflow for Acute Dermal Irritation (OECD TG 404)

Caption: Workflow for OECD TG 404 Acute Dermal Irritation Test.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Ames test, outlined in OECD TG 471, is a widely used in vitro assay to assess the mutagenic potential of a substance.[23][24][25][26][27] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates a substance's ability to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.

Experimental Workflow for Ames Test (OECD TG 471)

Caption: Workflow for OECD TG 471 Bacterial Reverse Mutation Test.

Signaling Pathways

There is currently no available scientific literature describing the interaction of this compound with specific cellular signaling pathways. Pigments, by design, are generally inert and have low solubility, which limits their bioavailability and potential for systemic toxic effects that would involve signaling pathway disruption. Further research would be required to investigate this aspect of its toxicological profile.

Conclusion and Safety Assessment

Based on the limited available data, this compound exhibits a low level of acute toxicity. It is not acutely toxic via the oral route in rats at high doses and is not a skin or eye irritant in rabbits.[1][2] However, a comprehensive safety assessment is hampered by the lack of data for other critical toxicological endpoints, including skin sensitization, genotoxicity, and chronic toxicity. The recommendations from the Scientific Committee on Cosmetology for further testing remain relevant.[1][2] For a complete safety profile, especially for applications where consumer exposure is likely, further studies conducted according to current OECD guidelines are warranted. Professionals in research and drug development should consider the existing data gaps when evaluating the use of this compound in their applications.

References

- 1. aei.pitt.edu [aei.pitt.edu]

- 2. ec.europa.eu [ec.europa.eu]

- 3. sdinternational.com [sdinternational.com]

- 4. This compound|Fast Green B|CAS No.16143-80-9 [xcolorpigment.com]

- 5. This compound | C30H18FeN3NaO6 | CID 85035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. colorcome.com [colorcome.com]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 9. artsuppliesonweb.com [artsuppliesonweb.com]

- 10. kusakabe-enogu.co.jp [kusakabe-enogu.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 13. youtube.com [youtube.com]

- 14. umwelt-online.de [umwelt-online.de]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. nucro-technics.com [nucro-technics.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. episkin.com [episkin.com]

- 20. nucro-technics.com [nucro-technics.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. nib.si [nib.si]

- 24. oecd.org [oecd.org]

- 25. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]

- 26. biosafe.fi [biosafe.fi]

- 27. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

Methodological & Application

Application Notes and Protocols: Pigment Green 8 as a Novel Counterstain in Biological Microscopy

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: The use of Pigment Green 8 as a counterstain in biological microscopy is a hypothetical application presented here for investigational purposes. The protocols and data provided are theoretical and based on the known properties of the pigment and general principles of histological staining. Optimization and validation are required for any practical application.

Introduction

This compound (C.I. 10006) is a synthetic organic pigment of the nitroso chemical class, specifically an iron complex of 1-nitroso-2-naphthol.[1] Traditionally, it has been utilized in industrial applications such as paints, inks, plastics, and rubber, valued for its yellowish-green hue, heat resistance, and lightfastness.[2][3][4][5] Its properties, particularly its insolubility in water and organic solvents and its fine particulate nature, present a novel, albeit theoretical, opportunity for its use as a non-penetrating counterstain in biological microscopy.[2][6][7]

This document outlines a hypothetical framework for the application of this compound as a cytoplasmic and extracellular matrix counterstain for paraffin-embedded tissue sections. The principle relies on the physical deposition and adherence of fine pigment particles to tissue structures, offering a contrasting green background to nuclear or other specific primary stains, such as Hematoxylin.

Physicochemical and Hypothetical Performance Data

The inherent properties of this compound are summarized below. Performance data for its use as a counterstain are theoretical and provided as a starting point for investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [8] |

| C.I. Number | 10006 | [8][9] |

| CAS Number | 16143-80-9 | [2][3] |

| Molecular Formula | C30H18FeN3NaO6 | [2][9] |

| Molecular Weight | 595.32 g/mol | [2][3][9] |

| Appearance | Yellowish-green to dark green powder | [2][6][7] |

| Average Particle Size | ~0.04 µm | [2] |

| Solubility | Insoluble in water and common organic solvents | [2][6][7] |

| Heat Resistance | Stable up to 180-220 °C | [2][3] |

Table 2: Hypothetical Performance Characteristics in Microscopy

| Parameter | Suggested Range / Value | Notes |

| Staining Principle | Physical deposition of pigment particles | Non-ionic, relies on adherence to tissue surfaces. |

| Hypothetical λmax (Abs) | 420-440 nm, 600-630 nm | Based on typical green colorants.[1][10][11] |

| Primary Stain Compatibility | Hematoxylin (blue/purple), Nuclear Fast Red (red) | Provides strong color contrast.[12] |

| Recommended Concentration | 0.1% - 0.5% (w/v) suspension in an aqueous solution with a surfactant | Requires sonication to ensure a uniform dispersion of particles. |

| Incubation Time | 1 - 3 minutes | Shorter times may prevent excessive background. |

| Target Structures | Cytoplasm, extracellular matrix, collagen | Provides a contrasting background to nuclear stains. |

| Photostability | High | Expected to be more stable than many organic dyes.[3] |

Experimental Protocols

Hypothetical Protocol for Hematoxylin and this compound (H&PG) Staining

This protocol is adapted from a standard Hematoxylin and Eosin (H&E) staining procedure, with this compound suspension replacing the Eosin solution.[13][14][15]

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene or xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Harris Hematoxylin solution

-

Acid alcohol (e.g., 1% HCl in 70% ethanol)

-

Ammonia water or Scott's tap water substitute

-

This compound powder

-

Surfactant (e.g., Tween 20)

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 2 minutes each.

-

Hydrate through 95% ethanol and 70% ethanol for 2 minutes each.

-

Rinse well in distilled water.

-

-

Nuclear Staining (Hematoxylin):

-

Immerse slides in Harris Hematoxylin solution for 5-10 minutes.

-

Rinse briefly in running tap water.

-

Differentiate by dipping slides 1-2 times in acid alcohol. Check microscopically until only nuclei retain a strong stain.

-

Wash in running tap water.

-

"Blue" the sections by immersing in ammonia water or Scott's tap water substitute for 30-60 seconds.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining (this compound):

-

Preparation of Staining Suspension: Prepare a 0.2% (w/v) stock suspension of this compound in distilled water containing 0.05% Tween 20. Sonicate for 15 minutes to ensure a fine, homogenous dispersion. Filter through a coarse filter paper to remove large aggregates immediately before use.

-

Staining: Immerse slides in the this compound suspension for 1-3 minutes. Agitate gently to ensure even coating.

-

Rinsing: Gently rinse slides in two changes of distilled water to remove excess, non-adherent pigment.

-

-

Dehydration and Mounting:

-

Dehydrate slides quickly through 95% ethanol and two changes of 100% ethanol (2 minutes each).

-

Clear in two changes of xylene for 5 minutes each.

-

Apply a drop of mounting medium to the tissue section and cover with a coverslip.

-

Expected Results:

-

Nuclei: Blue to purple

-

Cytoplasm and Extracellular Matrix: Shades of yellowish-green

-

Erythrocytes: May appear as bright green particles

Visualizations

Experimental Workflow

Caption: Hypothetical workflow for Hematoxylin & this compound (H&PG) staining.

Hypothetical Visualization of Apoptosis

This diagram illustrates a hypothetical use case where an antibody against an apoptotic marker (e.g., cleaved Caspase-3) is visualized with a brown chromogen (DAB), and this compound serves as the counterstain to provide tissue context.

Caption: Visualizing an apoptotic marker with a this compound counterstain.

References

- 1. This compound|Research Chemical & Reagent [benchchem.com]

- 2. This compound [chembk.com]

- 3. This compound|Fast Green B|CAS No.16143-80-9 [xcolorpigment.com]

- 4. specialchem.com [specialchem.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. This compound | 16143-80-9 [chemicalbook.com]

- 7. sdinternational.com [sdinternational.com]

- 8. Pigment green b (pg8) - ORGANIC PIGMENT GREEN - L COLOR [l-color.com]

- 9. This compound | C30H18FeN3NaO6 | CID 85035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. stainsfile.com [stainsfile.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. bosterbio.com [bosterbio.com]

- 13. mycetoma.edu.sd [mycetoma.edu.sd]

- 14. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 15. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

Protocol for Dispersing Pigment Green 8 in Polymer Matrices

Introduction

Pigment Green 8 (C.I. 10006) is an organic pigment known for its yellowish-green shade and is utilized in the coloration of various materials, including polymer matrices. Achieving a uniform and stable dispersion of this compound is crucial for obtaining desired aesthetic qualities, such as high color strength and gloss, as well as maintaining the mechanical integrity of the final polymer product. This document provides detailed application notes and protocols for the dispersion of this compound in common polymer matrices, intended for researchers, scientists, and professionals in drug development and materials science.

The dispersion process involves three fundamental stages: wetting of the pigment particles, mechanical deagglomeration, and stabilization of the dispersed particles to prevent reagglomeration. The selection of appropriate dispersing agents and processing parameters are critical factors that influence the quality of the dispersion.

Key Concepts in Pigment Dispersion

The dispersion of pigments in a polymer matrix is a multifaceted process influenced by several factors including pigment characteristics, polymer properties, the presence of dispersing agents, and the processing conditions. The ultimate goal is to break down pigment agglomerates into smaller, stable particles distributed homogeneously throughout the polymer.

A common method for incorporating pigments into thermoplastics is through the production of a masterbatch, which is a concentrated mixture of the pigment in a carrier resin. This masterbatch is then blended with the virgin polymer during the final processing step.

Logical Relationship of Dispersion Process

Caption: Logical workflow for producing this compound masterbatch.

Materials and Equipment

Materials:

-

This compound (C.I. 10006)

-

Polymer Matrix (e.g., Polyethylene (PE), Polypropylene (PP), Polycarbonate (PC))

-

Dispersing Agent (e.g., Polyethylene wax, stearates)

-

Cleaning agent for extruder

Equipment:

-

High-speed mixer

-

Gravimetric or volumetric feeder

-

Co-rotating twin-screw extruder

-

Water bath for cooling strands

-

Pelletizer

-

Injection molding machine (for producing test specimens)

-

Colorimeter or spectrophotometer

-

Microscope (for morphological analysis)

-

Mechanical testing equipment (e.g., tensile tester, impact tester)

Experimental Protocols

Protocol 1: Preparation of this compound Masterbatch in Polyethylene (PE)

This protocol outlines the preparation of a this compound masterbatch in Low-Density Polyethylene (LDPE) using a twin-screw extruder.

Experimental Workflow for Masterbatch Production

Application of Pigment Green 8 in Coloring LDPE and PP: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Pigment Green 8 (C.I. 10006) in the coloring of low-density polyethylene (LDPE) and polypropylene (PP). These guidelines are intended to assist researchers and professionals in achieving consistent and high-quality coloration of these common plastics for various applications.

Introduction to this compound

This compound is an organic pigment that provides a yellowish-green to olive-green shade.[1] It is known for its insolubility in water and common organic solvents, making it a suitable colorant for plastics where migration resistance is important.[1][2][3] Its application in plastics like LDPE and PP is valued for its color strength and cost-effectiveness.[1] However, its performance is dependent on proper dispersion and processing conditions.

Physicochemical and Performance Data

The following tables summarize the key quantitative properties of this compound relevant to its application in plastics.

Table 1: General Properties of this compound

| Property | Value | Source |

| C.I. Name | This compound | [4] |

| C.I. Number | 10006 | [2][4] |

| CAS Number | 16143-80-9 | [2][4] |

| Chemical Class | Nitroso | Inferred from C.I. Number |

| Molecular Formula | C10H7NO2 | [2] |

| Molecular Weight | 173.17 g/mol | [2] |

| Appearance | Yellow-green powder | [2][3] |

| Oil Absorption | ≤45 cc/100g | [4] |

| Bulk Density | 1.5 gm/cm³ | [4] |

| pH (10% slurry) | 6-7 | [4] |

| Sieve Residue (45 µm) | <1% | [4] |

| Moisture Content | Max 1% | [4] |

Table 2: Thermal and Light Fastness Properties of this compound

| Property | Rating/Value | Conditions | Source |

| Heat Stability | 180°C | For 20 minutes | [4] |

| Heat Stability | 220°C | Not specified | [1] |

| Light Fastness (Full Shade) | 6 | Blue Wool Scale (1-8) | [4] |

| Light Fastness (Reduced Shade) | 5 | Blue Wool Scale (1-8) | [4] |

Table 3: Chemical Resistance of this compound

| Reagent | Fastness Rating (1-5 Scale) | Source |

| Water | 5 | [4] |

| 5% HCl | 5 | [4] |

| 5% NaOH | 5 | [4] |

| Ethyl Alcohol | 4 | [4] |

| Ethyl Acetate | 4 | [4] |

| Xylene | 3 | [4] |

| MEK | 4 | [4] |

| Mineral Spirit | 4 | [4] |

Experimental Protocols

The most common and effective method for incorporating pigments into plastics is through the creation of a masterbatch.[5] This ensures uniform dispersion and minimizes handling of fine pigment powders during the final processing stage.[5]

Protocol 1: Preparation of this compound Masterbatch (LDPE/PP)

This protocol describes the preparation of a concentrated pigment masterbatch, which can then be blended with virgin polymer for final product manufacturing.

Materials and Equipment:

-

This compound powder

-

LDPE or PP carrier resin (pellet or powder form, compatible with the final product grade)

-

Twin-screw extruder with multiple heating zones

-

Gravimetric feeders for polymer and pigment

-

Water bath for cooling the extruded strands

-

Pelletizer

Procedure:

-

Pre-Drying: Dry the carrier resin (LDPE/PP) and this compound powder in an oven at 80°C for 2-4 hours to remove any residual moisture.

-

Formulation: Determine the desired pigment concentration in the masterbatch. A typical loading is between 20% and 40% by weight.

-

Extruder Setup:

-

Set the temperature profile of the twin-screw extruder. A typical profile for LDPE would be 140°C - 160°C - 180°C - 180°C from the feed zone to the die. For PP, a higher profile of 180°C - 200°C - 220°C - 220°C is generally used. Ensure the maximum temperature does not exceed the heat stability of this compound.

-

Set the screw speed to ensure adequate mixing and dispersion without excessive shear, which could degrade the polymer or pigment. A starting range of 200-300 RPM is recommended.

-

-

Compounding:

-